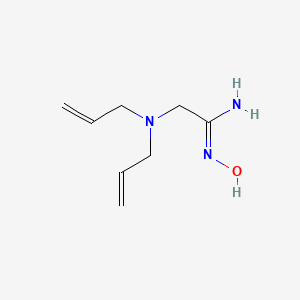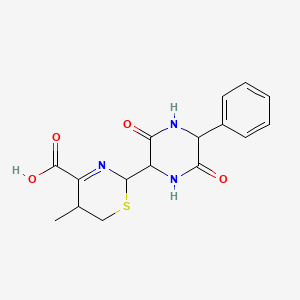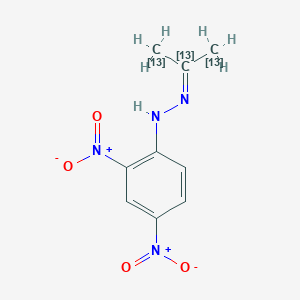![molecular formula C7H13NO4S B13418586 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C7H13NO4S This compound features an amino group, a sulfanyl group, and an ethoxy-oxoethyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid typically involves the reaction of 2-amino-3-mercaptopropanoic acid with ethyl oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.
化学反応の分析
Types of Reactions
2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethoxy-oxoethyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagent used.
科学的研究の応用
2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 3-[(2-amino-2-oxoethyl)thio]propanoic acid
- 2-amino-3-(phenylamino)propanoic acid
- 2-amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid is unique due to the presence of the ethoxy-oxoethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
特性
IUPAC Name |
2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-6(9)4-13-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXQGZPMIWPLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
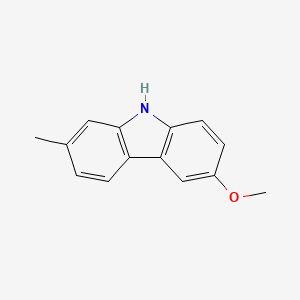
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
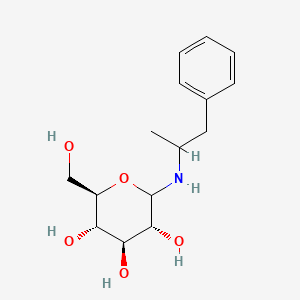
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
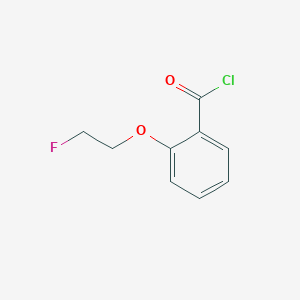
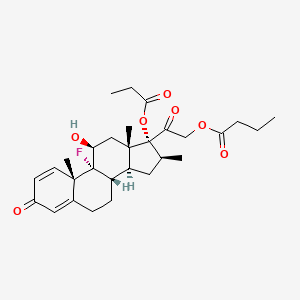

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
